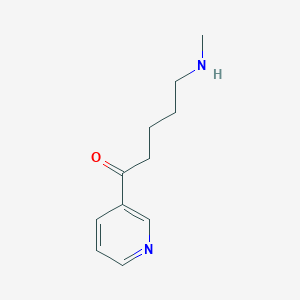

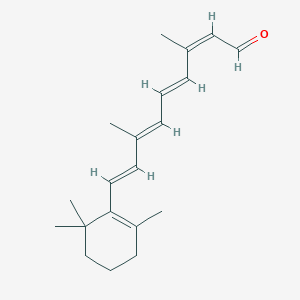

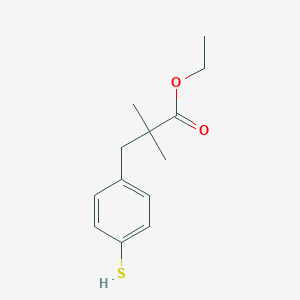

![molecular formula C10H14N2O4S B014685 (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 62234-28-0](/img/structure/B14685.png)

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, often involves complex chemical reactions that require precise conditions. For instance, a method involves the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the compound's metabolic pathways and potential for modification (Zmijewski et al., 2006). Another approach for the synthesis of related sulfonamide compounds uses asymmetric synthesis techniques, indicating the significance of chirality in the biological activity of these molecules (Tucker & Chesterson, 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies have shown that the conformational properties of these compounds, influenced by intramolecular H-bonds, are key factors in their activity (Tye & Skinner, 2002). The structure-activity relationship (SAR) is further explored through the synthesis of fused bicyclic amino acids, demonstrating the impact of molecular architecture on functionality (Guenter & Gais, 2003).

Chemical Reactions and Properties

The chemical behavior of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and its derivatives is influenced by their sulfonamide group. Research has shown that these compounds can undergo various chemical reactions, offering a range of functionalities. For example, sulfonamide derivatives have been utilized in reactions aiming to synthesize specific enantiomers, highlighting their versatility in chemical synthesis (Shiraiwa et al., 1998).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Investigations into these properties can provide insights into the compound's stability, bioavailability, and interaction with pharmaceutical excipients (Asada et al., 2010).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Applications

Sulfonamide Analogs and Biological Activities : Sulfonamide compounds, including analogs similar to “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid,” have been extensively investigated for their biological and preclinical importance. Research has shown that these compounds possess various biological activities such as diuretic, antihypertensive, anti-inflammatory, anticancer, and others. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino structures have shown promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).

Sulfonamide Inhibitors : Recent research has identified sulfonamide compounds as significant inhibitors for various enzymes and receptors, demonstrating their potential in treating diseases like cancer, glaucoma, and bacterial infections. The primary sulfonamide moiety, a key structure in these compounds, has been found in many clinically used drugs, highlighting its importance in drug development (Gulcin & Taslimi, 2018).

Environmental Science Applications

Degradation of Environmental Pollutants : Sulfonamide compounds have been studied for their role in the degradation of environmental pollutants. Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous media, generating various by-products. Research into the degradation pathways, kinetics, and biotoxicity of these by-products is crucial for understanding the environmental impact of sulfonamide compounds and related substances (Qutob et al., 2022).

Safety And Hazards

The safety information for “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” indicates that it has the GHS07 pictogram and the signal word "Warning"1. The hazard statements include H315, H319, and H3351. The precautionary statement is P2611.

Zukünftige Richtungen

The future directions for the study of “(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. More research is needed to fully understand its properties and potential applications.

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBBVASBDIESZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364931 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

CAS RN |

62234-28-0 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.